![molecular formula C17H19FN4O2 B2604986 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide CAS No. 2034319-24-7](/img/structure/B2604986.png)
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide, also known as "Compound A," is a novel small molecule that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications are being explored extensively.
Aplicaciones Científicas De Investigación
Novel Oral Anticancer Agents
S-1 A Comprehensive Review
S-1 is an innovative oral anticancer drug, combining tegafur (a prodrug of 5-fluorouracil), with enzyme inhibitors to enhance its efficacy. It has shown promise in treating gastric cancer, demonstrating significant survival benefits and tolerability, allowing for outpatient treatment. The development of S-1 represents a step forward in oral chemotherapy, offering a more convenient and potentially effective option for patients. This has been underlined by pharmacokinetic studies showing sustained 5-FU levels, pivotal phase II studies revealing a 44.6% response rate in gastric cancer, and ongoing phase III trials assessing its benefits in advanced cases (Maehara, 2003).
Fluoropyrimidine Pharmacogenetics
Undetected Toxicity Risk
The pharmacogenetic landscape of fluoropyrimidines, essential for colorectal cancer treatment, indicates the significance of dihydropyrimidine dehydrogenase (DPD) in mediating drug toxicity. Research into DPD gene polymorphisms suggests a pathway to personalized dosing, potentially improving patient outcomes by minimizing adverse effects. This area of study highlights the clinical promise of pharmacogenetics in optimizing fluoropyrimidine therapy, addressing the variability in patient responses through genetic testing (Falvella et al., 2015).
Antimetabolites in DNA
Structural and Thermodynamic Basis for Anticancer Activity
Antimetabolites, by resembling natural biochemicals, disrupt crucial biochemical pathways. Research has shown that the incorporation of antipyrimidines into DNA significantly affects its structure and stability, thereby impeding the function of essential DNA replication and repair proteins. This understanding aids in the rational design of novel anticancer drugs, enhancing the effectiveness of antimetabolite therapy (Gmeiner, 2002).
Propiedades
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-11-15(3-2-8-19-11)16(23)22-13-4-6-14(7-5-13)24-17-20-9-12(18)10-21-17/h2-3,8-10,13-14H,4-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCCLTSBOLWSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.